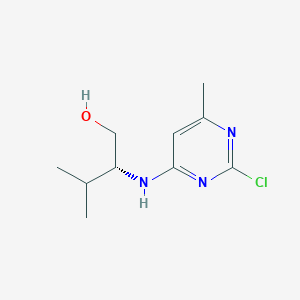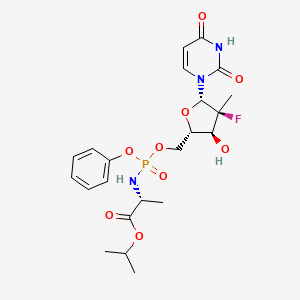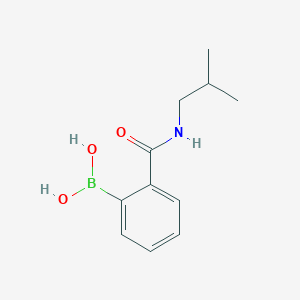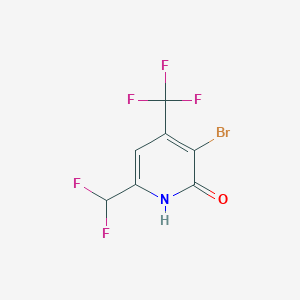
2-(3-Methoxy-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxy-4-methylphenyl)acetamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a 3-methoxy-4-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-methylphenyl)acetamide typically involves the reaction of 3-methoxy-4-methylphenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-Methoxy-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-Hydroxy-4-methylphenyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(3-Hydroxy-4-methylphenyl)acetamide
Reduction: 2-(3-Methoxy-4-methylphenyl)ethylamine
Substitution: 2-(3-Halogen-4-methylphenyl)acetamide
科学的研究の応用
2-(3-Methoxy-4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Methoxy-4-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
2-(3-Methoxy-4-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)acetamide: This compound has a similar structure but lacks the methyl group on the phenyl ring. It may have different chemical and biological properties due to this structural difference.
2-(3-Methoxyphenyl)acetamide: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and interactions with biological targets.
2-(3-Methylphenyl)acetamide: This compound lacks the methoxy group, which can influence its solubility and chemical reactivity.
The presence of both the methoxy and methyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-(3-methoxy-4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H2,11,12) |
InChIキー |
GYPQKLYSSSBKQD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
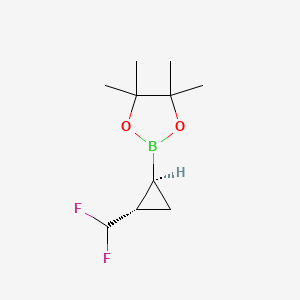
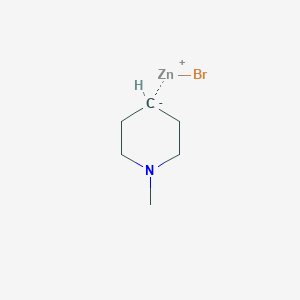

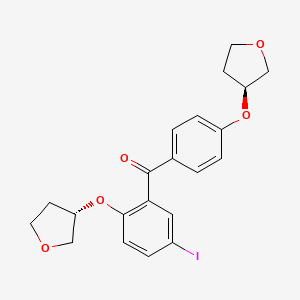
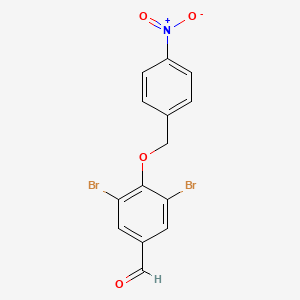
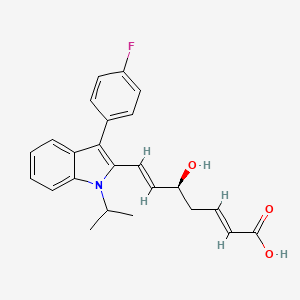
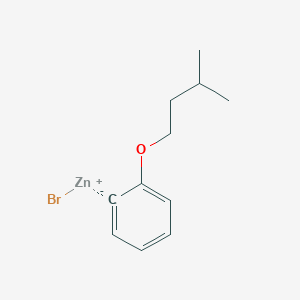
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
